N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Overview
Description
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with an oxadiazole ring and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Ethylbenzyl Group: This step involves the alkylation of the oxadiazole ring with 4-ethylbenzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzamide Core: The final step involves the coupling of the oxadiazole intermediate with 3-(ethylsulfonyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzamide derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and benzamide core are known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide
- N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(chlorosulfonyl)benzamide
Uniqueness
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the presence of both the ethylbenzyl and ethylsulfonyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may confer distinct properties compared to its analogs, such as improved solubility or enhanced binding affinity to specific targets.
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-14-8-10-15(11-9-14)12-18-22-23-20(27-18)21-19(24)16-6-5-7-17(13-16)28(25,26)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFPHEPMKGOHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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